2-METHOXYETHANOL-1,1,2,2-D4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

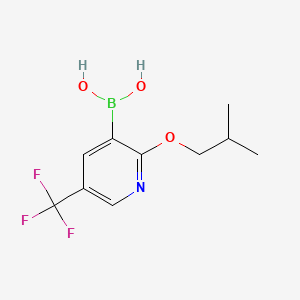

2-Methoxyethanol, also known as methyl cellosolve, is an organic compound with the formula C3H8O2. It is mainly used as a solvent and is a clear, colorless liquid with an ether-like odor . It belongs to a class of solvents known as glycol ethers, which are notable for their ability to dissolve a variety of different types of chemical compounds and for their miscibility with water and other solvents .

Synthesis Analysis

2-Methoxyethanol can be formed by the nucleophilic attack of methanol on protonated ethylene oxide followed by proton transfer . It is used as a solvent for many different purposes such as varnishes, dyes, and resins . It is also used as an additive in airplane deicing solutions .Molecular Structure Analysis

The molecular formula of 2-Methoxyethanol is C3H8O2 . It has a molar mass of 76.0944 .Chemical Reactions Analysis

In organometallic chemistry, 2-Methoxyethanol is commonly used for the synthesis of Vaska’s complex and related compounds such as carbonylchlorohydridotris (triphenylphosphine)ruthenium (II). During these reactions, the alcohol acts as a source of hydride and carbon monoxide .Physical And Chemical Properties Analysis

2-Methoxyethanol is a colorless liquid with an ether-like odor . It has a density of 0.965 g/cm3, a melting point of -85 °C, and a boiling point of 124 to 125 °C . It is miscible with water .Wissenschaftliche Forschungsanwendungen

1. Toxicity and Biological Impact

2-Methoxyethanol (2-ME) has been researched for its toxicity effects, particularly on the hormonal system and insulin resistance. A study investigated its impact on blood glucose, nitrite levels, and damage to the Langerhans island of mice, revealing an increase in blood glucose levels and a decrease in nitric oxide when treated with 2-ME (Darmanto et al., 2018).

2. Chemical Ionization and Reaction Studies

2-Methoxyethanol has been used in chemical ionization studies. It produces various reagent ions, which have been observed to react with different compounds, forming adduct ions. This includes reactions with ketones, aldehydes, alcohols, and phenols, indicating its potential utility in analytical chemistry (Pakarinen & Vainiotalo, 1996).

3. Hydrogen Production via Steam Reforming

An experimental study highlighted the use of 2-methoxyethanol in catalytic membrane reactors for producing pure hydrogen via steam reforming. This positions 2-methoxyethanol as a promising source for hydrogen production, demonstrating high efficiency and complete fuel conversion (Hedayati & Llorca, 2017).

4. Distillation Processes

2-Methoxyethanol has been evaluated as a potential entrainer in extractive distillation processes, particularly in water-alcohol mixtures. The study explored its capability to break azeotropes formed in ethanol-water and 1-propanol-water systems (Pla-Franco et al., 2013).

5. Molecular Interaction Studies

Research has been conducted on the volumetric and dielectric behavior of 2-methoxyethanol in binary liquid mixtures, providing insights into its interaction with other compounds like dimethylsulfoxide. This includes studies on densities, relative permittivities, and the formation of intermolecular complexes, valuable for understanding solvent-solute interactions (Kinart et al., 2002).

6. Gas Sensing Applications

2-Methoxyethanol has been used in the synthesis of Y2O3-ZnO nanocomposites for enhancing room temperature gas sensing performance. These sensors have shown high response, selectivity, and stability towards 2-methoxyethanol, making them suitable for monitoring its presence in various applications (Shruthi, Jayababu, & Reddy, 2019).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

138667-25-1 |

|---|---|

Produktname |

2-METHOXYETHANOL-1,1,2,2-D4 |

Molekularformel |

C3H8O2 |

Molekulargewicht |

80.119 |

IUPAC-Name |

1,1,2,2-tetradeuterio-2-methoxyethanol |

InChI |

InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i2D2,3D2 |

InChI-Schlüssel |

XNWFRZJHXBZDAG-RRVWJQJTSA-N |

SMILES |

COCCO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-Oxa-1-azabicyclo[3.3.1]non-6-yl)acetamide](/img/structure/B594579.png)

![56,60:2/'/',3/'/'][5,6]fullerene-C60-Ih](/img/structure/B594583.png)